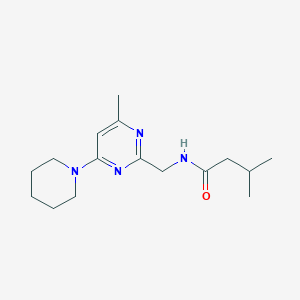

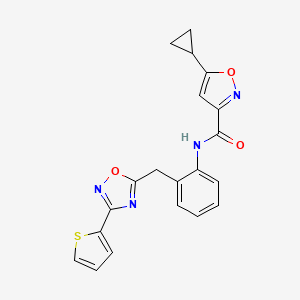

3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

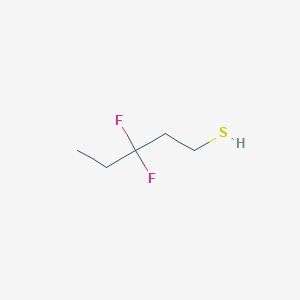

This compound is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Synthesis Analysis

The synthesis of this compound involves the use of magnesium oxide nanoparticles as one of the catalysts . This method has attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years .Molecular Structure Analysis

The molecular structure of this compound was confirmed by elemental analyses and FT-IR, 1 H-NMR, and 13 C-NMR spectra . In the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group. The peak observed in the region 2950 cm-1 was due to aromatic C-H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of trimethylamine as a classical method and the use of magnesium oxide nanoparticles . The reactions lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The FT-IR spectrum showed absorption in the region 3442 cm-1 due to N-H of the amide group and a peak in the region 2950 cm-1 due to aromatic C-H .Scientific Research Applications

Chemical Structure and Bonding

The compound under discussion is involved in the study of chemical bonding and molecular structure. A notable example involves the synthesis and structural analysis of related compounds, where the focus was on understanding hydrogen bonding within molecular structures. For instance, research conducted by Orozco et al. (2009) investigated a 2:1 salt-type adduct formation involving a similar pyrimidinyl compound and piperidine, revealing complex hydrogen bonding networks in the crystalline structure (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Synthesis and Chemical Properties

The chemical synthesis of pyrimidinyl and piperidinyl derivatives has been explored extensively, showcasing the compound's relevance in synthetic chemistry. Mazik and Zieliński (1996) detailed the synthesis of pyridinyl-4-pyrimidinamine derivatives, highlighting the compound's versatility in forming various chemical structures (Mazik & Zieliński, 1996). Additionally, Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine-linked pyrazole heterocyclics, indicating potential insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).

Biological Activities and Applications

Research into the biological activities of compounds containing the pyrimidinyl and piperidinyl moieties has uncovered potential antimicrobial and anti-inflammatory properties. For example, Farag, Kheder, and Mabkhot (2009) studied the antimicrobial efficacy of new derivatives incorporating the pyrimidine ring, showing moderate activity against selected pathogens (Farag, Kheder, & Mabkhot, 2009). Another study by Kambappa et al. (2017) focused on the anti-angiogenic and DNA cleavage activities of novel piperidine-carboxamide derivatives, underscoring their potential in cancer research (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that compounds containing a piperidine moiety have been found to exhibit a wide range of biological activities .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities .

Action Environment

It’s worth noting that the synthesis of piperidine derivatives, which this compound is a part of, has been a significant part of modern organic chemistry .

properties

IUPAC Name |

3-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-12(2)9-16(21)17-11-14-18-13(3)10-15(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTBHUYANBGFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)

![methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2971912.png)